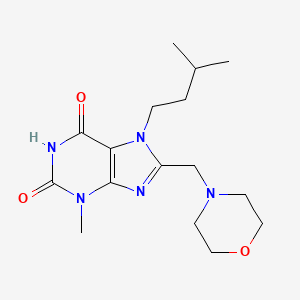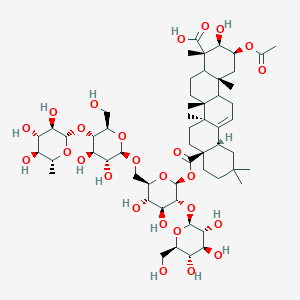
1,3-benzothiazole;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzothiazole is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives that are useful in multiple scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another method includes the cyclization of thioamides or carbon dioxide as raw materials .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-benzothiazole often involves the use of catalysts such as ionic liquids or nano-ZnO-sulfuric acid to enhance the reaction efficiency and yield . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
1,3-Benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the 2-position of the benzothiazole ring, involving reagents like aldehydes and amines.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, thioamides, and various oxidizing and reducing agents. Reaction conditions often involve the use of acidic or basic catalysts and may require specific temperatures and solvents to optimize the yield.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which have significant applications in pharmaceuticals and materials science .
科学的研究の応用
1,3-Benzothiazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Serve as enzyme inhibitors and imaging reagents.
Medicine: Exhibit anti-cancer, anti-bacterial, and anti-viral activities.
Industry: Used in the production of vulcanization accelerators, antioxidants, and electroluminescent devices.
作用機序
The mechanism of action of 1,3-benzothiazole derivatives often involves the inhibition of specific enzymes or the interaction with molecular targets such as DNA or proteins. These interactions can disrupt cellular processes, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
Benzimidazole: Contains a nitrogen atom in place of sulfur.
Thiazole: Lacks the fused benzene ring.
Uniqueness
1,3-Benzothiazole is unique due to its sulfur-containing thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing drugs with specific biological activities .
特性
CAS番号 |
101555-44-6 |
|---|---|
分子式 |
C7H7NO4S2 |
分子量 |
233.3 g/mol |
IUPAC名 |
1,3-benzothiazole;sulfuric acid |
InChI |
InChI=1S/C7H5NS.H2O4S/c1-2-4-7-6(3-1)8-5-9-7;1-5(2,3)4/h1-5H;(H2,1,2,3,4) |
InChIキー |
DTOUTQSJZYYJEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CS2.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


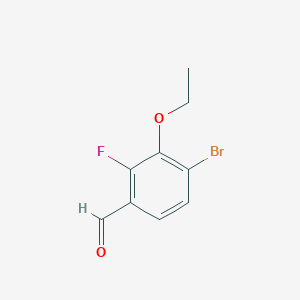
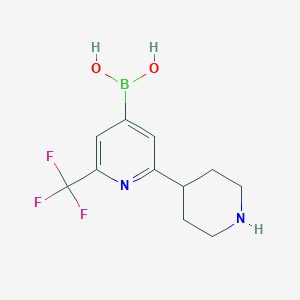
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
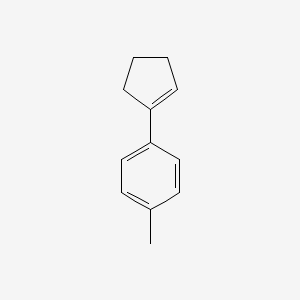
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
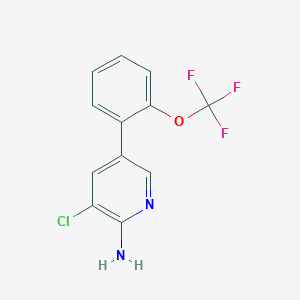
![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
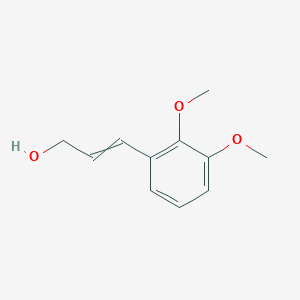
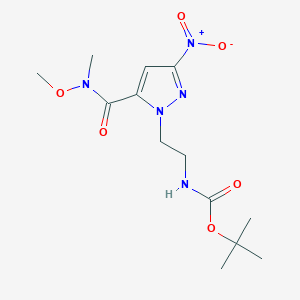
![Methyl 4-[2-(6-methoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078722.png)
